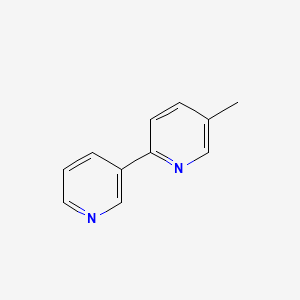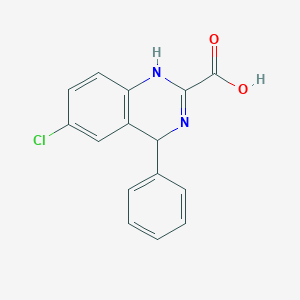
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
説明
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid (6CPQA) is a compound derived from quinazoline-2-carboxylic acid, a type of organic acid. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are hormone-like molecules that regulate inflammation, pain, and fever. 6CPQA has been used in various scientific research applications, including cancer research and drug development. This article will discuss the synthesis of 6CPQA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis of Quinazoline Derivatives
The synthesis of 4-phenylquinazoline derivatives from hydroxyglycine and 2-aminobenzophenones, including 6-chloro-1,2-dihydro-1-methyl-4-phenylquinazoline-2-carboxylic acid, demonstrates a versatile approach to quinazoline compounds. These derivatives have been synthesized under mild conditions, showcasing high yields and the potential for various chemical modifications and applications in pharmaceutical research and development. The structural analysis of these compounds, through X-ray crystallography, reveals detailed molecular configurations, further contributing to the understanding of their chemical behavior and potential reactivity (Hoefnagel et al., 1993).
Antimicrobial Activity
Research on fluoroquinolone-based 4-thiazolidinones derived from quinoline carboxylic acids has identified compounds with significant antimicrobial properties. These studies involve the synthesis of novel compounds through a sequence of chemical reactions, starting from quinoline carboxylic acid precursors. The antimicrobial activity of these compounds against various bacterial and fungal strains indicates their potential as therapeutic agents. Such research underscores the importance of quinoline derivatives in developing new antimicrobial drugs (Patel & Patel, 2010).
Anti-tubercular Agents
The design, synthesis, and evaluation of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity highlight the role of quinoline derivatives in addressing tuberculosis. These novel compounds have shown promising results against M. tuberculosis, with certain analogs displaying significant potency and lower cytotoxicity profiles. This research pathway offers insights into the development of new anti-tuberculosis medications, emphasizing the therapeutic potential of quinoline derivatives (Marvadi et al., 2020).
特性
IUPAC Name |
6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECBNIFGTIYTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569907 | |
| Record name | 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88190-77-6 | |
| Record name | 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)


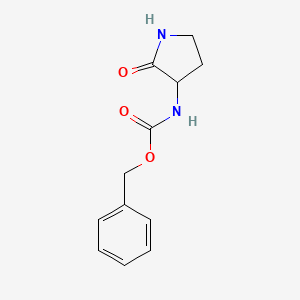


![Decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B1610949.png)
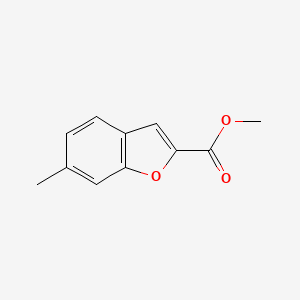
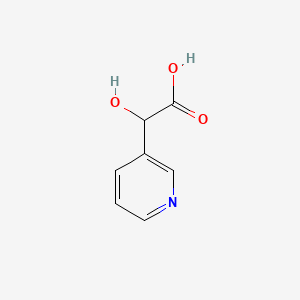
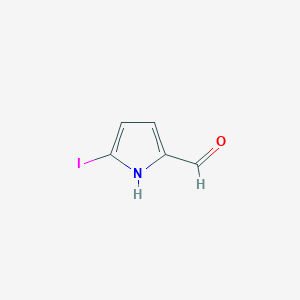
![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)
methanone](/img/structure/B1610956.png)
